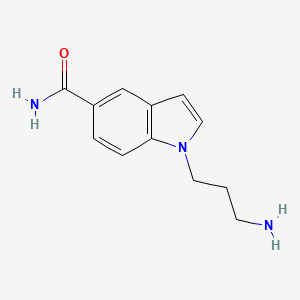

1-(3-aminopropyl)-1H-indole-5-carboxamide

Description

Significance of Indole (B1671886) Derivatives in Drug Discovery and Development

Indole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, celebrated for their extensive range of biological activities and therapeutic applications. mdpi.comnih.govresearchgate.net This versatile scaffold is a core component of numerous natural products and synthetic drugs, demonstrating efficacy in various therapeutic areas. mdpi.comresearchgate.net The significance of indole derivatives is underscored by their presence in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin, which are crucial for regulating mood, sleep, and appetite. researchgate.net

In the realm of drug development, indole-based compounds have shown remarkable potential in several key areas:

Anticancer Agents: Certain indole derivatives, such as vinca (B1221190) alkaloids (vinblastine and vincristine), are established anticancer drugs that function by inhibiting tubulin polymerization, a critical process in cell division. mdpi.com

Antimicrobial Agents: With the rise of antibiotic-resistant bacteria, indole derivatives have emerged as promising candidates for new antimicrobial drugs. They can disrupt bacterial cell walls and inhibit essential enzymes, proving effective against resistant strains. mdpi.com

Anti-inflammatory and Antihypertensive Therapies: The indole scaffold is present in drugs designed to treat inflammation and high blood pressure, highlighting its versatility in addressing chronic diseases. nih.govresearchgate.net

Neurodegenerative Diseases: Researchers are actively exploring indole derivatives for their potential in managing neurodegenerative conditions, capitalizing on their ability to interact with targets in the central nervous system. nih.gov

The wide-ranging biological activities of indole derivatives make them a focal point of contemporary drug discovery efforts. tandfonline.compcbiochemres.comijpsr.comajchem-b.com

Role of Carboxamide and Aminopropyl Moieties in Bioactive Chemical Entities

The biological activity of the indole scaffold can be significantly modulated by the addition of various functional groups. The carboxamide and aminopropyl moieties, present in 1-(3-aminopropyl)-1H-indole-5-carboxamide, are particularly noteworthy for their roles in bioactive compounds.

The carboxamide group is a common feature in many pharmaceutical compounds and plays a crucial role in their biological activity and stability. jocpr.comnih.gov It can form hydrogen bonds, which are vital for molecular recognition and binding to biological targets. nih.gov This functionality is found in a wide range of drugs, contributing to their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netnih.gov The presence of a carboxamide linkage can also enhance a molecule's pharmacokinetic properties. nih.gov

The aminopropyl group is another important functional group in medicinal chemistry. The presence of an amine group can influence a compound's solubility and its ability to interact with biological targets through ionic bonding. nih.gov Aminopropylindolizines, for instance, have demonstrated anti-histamine and anti-acetylcholine activities. nih.gov

Historical Context of Indole-Carboxamide Research and Relevance to Novel Compound Exploration

The exploration of indole chemistry dates back to the 19th century with the investigation of the indigo (B80030) dye. pcbiochemres.com Adolf von Baeyer's synthesis of indole in 1866 marked a significant milestone. pcbiochemres.com The recognition of the indole nucleus in essential alkaloids and amino acids like tryptophan in the 1930s further fueled interest in this field. pcbiochemres.com

Research into indole-carboxamides has yielded numerous compounds with significant biological activities. For example, indole-2-carboxamides have been investigated as potent inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis, showing promise as anti-tubercular agents. nih.gov Furthermore, various indole-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer, anti-inflammatory, and antifungal agents. arkat-usa.org The historical success of this class of compounds provides a strong foundation for the continued exploration of novel derivatives. nih.gov

Rationale and Objectives for Investigating this compound

The rationale for investigating this compound stems from the well-established therapeutic potential of its constituent parts: the indole scaffold, the carboxamide linker, and the aminopropyl chain. The combination of these three moieties in a single molecule presents an opportunity to develop a novel compound with potentially unique biological activities.

The primary objectives for investigating this compound would be:

To synthesize and characterize this compound.

To evaluate its in vitro biological activity across a range of assays, including but not limited to anticancer, antimicrobial, and anti-inflammatory screens.

To explore its structure-activity relationship by comparing its activity to other indole-carboxamide derivatives.

To assess its potential as a lead compound for further drug development.

Given the diverse pharmacological profiles of related compounds, a thorough investigation of this compound is a logical step in the ongoing quest for new and effective therapeutic agents.

Detailed Research Findings

While specific research findings on this compound are not extensively documented in publicly available literature, the broader class of indole-carboxamides has been the subject of numerous studies. These studies provide a framework for understanding the potential biological activities of this specific compound.

For instance, a series of indole-2-carboxamides have demonstrated significant activity against various Mycobacterium species. nih.gov In other research, indole-3-isoxazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer properties. researchgate.net Furthermore, certain N-substituted indole-based carboxamides have been identified as potent and selective inhibitors of human monoamine oxidase B, an enzyme implicated in neurodegenerative diseases. researchgate.netnih.gov

| Indole-Carboxamide Derivative Class | Reported Biological Activity | Potential Therapeutic Area |

|---|---|---|

| Indole-2-carboxamides | Inhibition of MmpL3 in Mycobacterium | Tuberculosis nih.gov |

| Indole-3-isoxazole-5-carboxamides | Anticancer activity | Oncology researchgate.net |

| N-substituted indole-5-carboxamides | Monoamine Oxidase B Inhibition | Neurodegenerative Diseases researchgate.netnih.gov |

| Indole-2-carboxamides | TRPV1 Agonists | Pain and Inflammation mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

1-(3-aminopropyl)indole-5-carboxamide |

InChI |

InChI=1S/C12H15N3O/c13-5-1-6-15-7-4-9-8-10(12(14)16)2-3-11(9)15/h2-4,7-8H,1,5-6,13H2,(H2,14,16) |

InChI Key |

ADRBNMQDVXZVET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CCCN)C=C1C(=O)N |

Origin of Product |

United States |

Chemical Synthesis and Advanced Synthetic Methodologies for 1 3 Aminopropyl 1h Indole 5 Carboxamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

This analysis identifies three key precursors:

A protected 3-aminopropyl halide or equivalent electrophile: This fragment is required for the introduction of the side chain at the N1 position of the indole (B1671886).

A suitable amine: This is needed for the final amidation step to form the carboxamide.

A 5-functionalized indole core: This serves as the foundational scaffold of the molecule, with a functional group at the C5 position that can be converted into a carboxamide.

The forward synthesis, therefore, logically involves the construction of a 5-substituted indole, followed by the introduction of the aminopropyl side chain and concluding with the formation of the carboxamide. The order of these latter two steps can be interchangeable depending on the specific functionalities and protecting group strategy employed.

Multistep Synthetic Routes and Optimization Strategies

The construction of 1-(3-aminopropyl)-1H-indole-5-carboxamide is a multistep process that requires careful optimization at each stage to ensure high yields and purity.

The synthesis begins with the formation of the indole nucleus. Several classical and modern methods can be employed for this purpose, including the Fischer, Leimgruber–Batcho, and Gassman indole syntheses. luc.edursc.org The choice of method often depends on the availability of starting materials and the desired substitution pattern. For the synthesis of 5-substituted indoles, the Leimgruber–Batcho synthesis is particularly advantageous as it often provides good control over the regiochemistry.

Once the indole ring is formed, the next critical step is the functionalization at the C5 position. Direct C-H functionalization of the indole benzenoid ring has emerged as a powerful tool. acs.orgresearchgate.net Transition-metal-catalyzed reactions, for instance, can enable the selective introduction of various functional groups at the C4, C5, C6, and C7 positions. nih.gov For the synthesis of the target molecule, introducing a cyano or carboxyl group at the C5 position is a common strategy.

| Indole Synthesis Method | Key Features | Applicability to 5-Substituted Indoles |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. | Widely used, but regioselectivity can be an issue with substituted phenylhydrazines. |

| Leimgruber–Batcho Indole Synthesis | A two-step procedure involving the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal (B89532) followed by reductive cyclization. | Generally provides good yields and regiocontrol for 5-substituted indoles. rsc.org |

| Gassman Indole Synthesis | A one-pot reaction involving a hypohalite and base added to an aniline (B41778) to produce a 3-thioalkoxyindole, followed by desulfurization. luc.edu | Versatile for various substitutions, but may not be as direct for 5-carboxamide precursors. |

The introduction of the 1-(3-aminopropyl) side chain at the indole nitrogen is typically achieved through N-alkylation. A common method involves the deprotonation of the indole NH with a strong base, such as sodium hydride (NaH), followed by reaction with a suitable electrophile. youtube.com For this synthesis, a protected form of 3-halopropylamine, such as N-(3-bromopropyl)phthalimide or a Boc-protected 3-halopropylamine, is often used to prevent side reactions involving the free amine.

An alternative approach involves the cyanoethylation of the indole nitrogen by reaction with acrylonitrile, followed by the reduction of the nitrile to a primary amine. rsc.org This method provides a straightforward route to the 1-(3-aminopropyl) side chain.

| Method for Side Chain Introduction | Reagents | Key Considerations |

| N-Alkylation | Indole, strong base (e.g., NaH), protected 3-halopropylamine. | Requires anhydrous conditions; the choice of protecting group is crucial. youtube.com |

| Cyanoethylation and Reduction | Indole, acrylonitrile, followed by a reducing agent (e.g., Raney nickel). rsc.org | The reduction step needs to be selective to avoid reduction of the indole ring. |

The 5-carboxamide functionality can be introduced either before or after the N-alkylation step. A common precursor is indole-5-carboxylic acid or its corresponding ester. nih.gov If starting with indole-5-carboxylic acid, it can be directly coupled with an amine to form the carboxamide. Alternatively, if an ester is used, it must first be hydrolyzed to the carboxylic acid before the amidation reaction.

Another route involves the use of a 5-cyanoindole (B20398) precursor. The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is then converted to the carboxamide.

The formation of the amide bond is a critical step in the synthesis of this compound. researchgate.net This is typically achieved by activating the carboxylic acid group of the indole intermediate and then reacting it with an appropriate amine. A variety of coupling reagents are available for this purpose, each with its own advantages. nih.gov

Commonly used coupling agents include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (HOBt) . researchgate.netnih.gov

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) .

The choice of coupling agent and reaction conditions is often optimized to maximize yield and minimize side reactions, such as racemization if chiral amines are used. asiaresearchnews.com

Protecting groups are essential in the multistep synthesis of complex molecules like this compound to mask reactive functional groups and prevent unwanted side reactions. bham.ac.ukjocpr.com The most common protecting group for the primary amine of the side chain is the tert-butyloxycarbonyl (Boc) group . jk-sci.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of reaction conditions. total-synthesis.com It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.ukmasterorganicchemistry.com This orthogonality allows for selective deprotection without affecting other parts of the molecule. total-synthesis.com

Other protecting groups for amines, such as the benzyloxycarbonyl (Cbz) group, can also be employed. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, providing an alternative deprotection strategy. masterorganicchemistry.com

| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) total-synthesis.com | Strong acids (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.com | Stable to a wide range of conditions, easily removed. |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com | Orthogonal to acid-labile and base-labile groups. |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) masterorganicchemistry.com | Commonly used in solid-phase peptide synthesis. |

Stereoselective Synthesis Approaches

While this compound itself does not possess a chiral center in the aminopropyl side chain, the synthesis of chiral analogues, for instance, those with substituents on the aminopropyl group, would necessitate stereoselective methods. The enantioselective N-alkylation of indoles is a challenging area of synthetic chemistry due to the relatively low nucleophilicity of the indole nitrogen and the propensity for C3-alkylation. mdpi.com However, several catalytic asymmetric methods have been developed for the N-alkylation of indole derivatives, which could be adapted for the synthesis of chiral analogues of the target compound.

One approach involves the use of chiral catalysts to control the stereochemistry of the N-alkylation reaction. For example, dinuclear zinc-ProPhenol complexes have been shown to efficiently catalyze the enantioselective N-alkylation of indoles with aldimines, affording N-alkylated products in good yields and with high enantiomeric ratios. nih.gov This method could potentially be used to introduce a chiral aminopropyl precursor at the N1 position of an indole-5-carboxamide scaffold.

Another strategy is the use of prolinol-catalyzed iminium activation for the asymmetric N-alkylation of isatins with enals. The resulting N-alkylated isatins can then be converted to chiral N-alkylated indole derivatives. rsc.org This multi-step process offers a pathway to optically enriched N-alkylated indoles that could be precursors to chiral analogues of this compound.

Palladium-catalyzed allylic alkylation has also been explored for the stereoselective N-functionalization of indoles. mdpi.com By employing a palladium complex with a chiral ligand, it is possible to achieve moderate to high enantioselectivity in the N-alkylation of electron-deficient indoles. mdpi.com Furthermore, copper hydride-catalyzed enantioselective alkylation of indole derivatives represents a newer strategy that can be controlled to favor N-alkylation by the choice of a suitable chiral ligand, such as DTBM-SEGPHOS. nih.gov

Nickel-catalyzed C-C coupling reactions provide an alternative, modular approach to chiral N-alkylindoles. This method couples N-indolyl-substituted alkenes with various organic halides to generate chiral N-alkylindole adducts with high enantioselectivity. researchgate.netnih.gov

The following table summarizes some of the catalytic systems used for the enantioselective N-alkylation of indole derivatives, which could be potentially applied to the synthesis of chiral analogues of this compound.

| Catalyst System | Chiral Ligand/Catalyst | Reaction Type | Potential Applicability |

| Dinuclear Zinc | ProPhenol | N-alkylation with aldimines | Introduction of a chiral aminopropyl precursor. nih.gov |

| Organocatalysis | Prolinol derivative | N-alkylation of isatins with enals | Multi-step synthesis of chiral N-alkylated indoles. rsc.org |

| Palladium Catalysis | Chiral phosphine (B1218219) ligands | Allylic alkylation | N-alkylation of functionalized indole precursors. mdpi.com |

| Copper Hydride Catalysis | DTBM-SEGPHOS | Alkylation with electrophilic indoles | Regio- and enantioselective N-alkylation. nih.gov |

| Nickel Catalysis | Chiral Pybox or other ligands | C-C coupling of N-indolyl alkenes | Modular synthesis of diverse chiral N-alkylindoles. researchgate.netnih.gov |

Synthesis of Derivatized and Labeled Analogues for Mechanistic Probing

The synthesis of derivatized and labeled analogues of this compound is crucial for structure-activity relationship (SAR) studies and for probing the mechanism of action of this class of compounds.

Derivatized Analogues:

The synthesis of derivatized analogues can be achieved by modifying the indole core, the aminopropyl side chain, or the carboxamide group. The indole core can be substituted at various positions (e.g., C2, C3, C4, C6, C7) with a range of functional groups. For instance, Fischer indole synthesis is a classic and versatile method for constructing substituted indoles from arylhydrazines and aldehydes or ketones. youtube.comopenmedicinalchemistryjournal.com This allows for the introduction of substituents on the benzene (B151609) ring of the indole nucleus prior to N-alkylation and C5-carboxamide formation.

Modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, offer powerful tools for the functionalization of pre-formed indole rings, often starting from halogenated indole precursors. researchgate.netmdpi.com For example, a 5-bromoindole (B119039) derivative could be a versatile intermediate for introducing a variety of substituents at the 5-position via palladium-catalyzed cross-coupling reactions, before or after the formation of the carboxamide.

The aminopropyl side chain can be modified by using different alkylating agents in the N-alkylation step. For example, using substituted 3-halopropylamines or their protected precursors would lead to analogues with substituents on the propyl chain. An improved process for the N-alkylation of indoles using N-protected homochiral aziridines has been developed, which could be a route to chiral aminopropyl side chains. researchgate.net

The carboxamide moiety can be derivatized by coupling the indole-5-carboxylic acid precursor with a variety of amines. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt) are commonly used for this transformation. researchgate.net This allows for the synthesis of a library of analogues with diverse substituents on the carboxamide nitrogen.

Labeled Analogues:

For mechanistic studies, isotopically labeled analogues of this compound can be synthesized. nih.gov The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) at specific positions in the molecule allows for the tracking of the compound in biological systems and for the elucidation of metabolic pathways and target interactions.

A recently developed gold(I)-catalyzed method allows for the regioselective hydrogen isotope labeling of indoles. chemrxiv.org C3-unsubstituted indoles can be selectively labeled at the C3-position, while C3-substituted indoles are labeled at the C2-position using a deuterium source like deuterated methanol. This method could potentially be applied to an indole-5-carboxamide precursor to introduce a deuterium label at a specific position on the indole ring. For labeling the aminopropyl side chain, one could start with an isotopically labeled 3-halopropylamine precursor. The synthesis of such precursors might involve standard organic transformations using commercially available labeled starting materials.

The following table provides an overview of synthetic strategies for derivatized and labeled analogues:

| Modification Type | Synthetic Strategy | Examples of Reagents/Methods |

| Indole Core Derivatization | Fischer Indole Synthesis | Substituted phenylhydrazines and ketones/aldehydes. youtube.comopenmedicinalchemistryjournal.com |

| Cross-Coupling Reactions | Suzuki, Sonogashira, etc., on halo-indoles. researchgate.netmdpi.com | |

| Side Chain Derivatization | N-alkylation with functionalized precursors | Substituted 3-halopropylamines, chiral aziridines. researchgate.net |

| Carboxamide Derivatization | Amide coupling | Various amines with EDC/HOBt. researchgate.net |

| Isotopic Labeling (Indole) | Gold(I)-catalyzed H/D exchange | Au(I) catalyst and deuterated solvent. chemrxiv.org |

| Isotopic Labeling (Side Chain) | Use of labeled starting materials | Isotopically labeled 3-halopropylamines. |

Computational Chemistry and Theoretical Modeling of 1 3 Aminopropyl 1h Indole 5 Carboxamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the association or binding affinity. researchgate.net This technique is crucial for understanding the mechanism of action of 1-(3-aminopropyl)-1H-indole-5-carboxamide by modeling its interaction with various protein targets. The process involves placing the ligand into the binding site of a protein and evaluating the resulting complex using a scoring function. researchgate.net

The initial step in molecular docking involves identifying potential biological targets for this compound. Given the prevalence of the indole (B1671886) scaffold in pharmacologically active molecules, potential targets could include kinases, G-protein coupled receptors (GPCRs), and enzymes such as monoamine oxidase (MAO). nih.govnih.govmdpi.com Putative binding sites on these proteins are typically identified from the crystal structures of co-crystallized ligands or through computational pocket-finding algorithms.

Validation of the docking protocol is a critical step, often performed by redocking a known co-crystallized ligand into its corresponding protein active site. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) value (usually <2.0 Å) between the docked pose and the crystallographic pose, confirming the protocol's ability to reproduce experimentally observed binding modes. mdpi.com

Once a docking protocol is validated, this compound can be docked into the active sites of selected protein targets. The binding affinity is quantified by a scoring function, which calculates a value, often expressed in kcal/mol, representing the free energy of binding. Lower (more negative) scores generally indicate stronger binding.

The interaction profiling reveals the specific molecular interactions stabilizing the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. nih.govmdpi.com For instance, the carboxamide group could act as a hydrogen bond donor and acceptor, while the indole ring could engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. mdpi.com The aminopropyl side chain could form crucial salt bridges with acidic residues such as aspartate or glutamate.

Selectivity is assessed by comparing the compound's binding affinities across a panel of different protein targets. A compound is considered selective if it exhibits a significantly higher binding affinity for the intended target compared to off-targets, which is crucial for minimizing potential side effects.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value/Description |

|---|---|

| Protein Target | Example Kinase (e.g., EGFR) |

| Binding Affinity (kcal/mol) | -9.2 |

| Key Hydrogen Bonds | Amine of aminopropyl chain with Asp855; Carbonyl oxygen of carboxamide with Lys745; NH of indole with Met790. mdpi.com |

| Hydrophobic Interactions | Indole ring with Leu718, Val726, Ala743. mdpi.com |

| π-Stacking Interactions | Indole ring with Phe856. |

| RMSD (Validation) | 1.15 Å |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. jksus.orgaun.edu.eg These calculations provide insights into the molecule's geometry, charge distribution, and reactivity, which are fundamental to its interaction with biological targets. Methods like B3LYP with a 6-31G(d,p) basis set are commonly used to optimize the molecular structure and compute various electronic descriptors. aun.edu.eg

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This map is invaluable for predicting sites of non-covalent interactions, particularly hydrogen bonding. researchgate.net

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity. nih.gov |

| Dipole Moment | 4.5 D | Indicates significant molecular polarity, affecting solubility and interactions. jksus.org |

| MEP Negative Region | Carbonyl oxygen of carboxamide | Likely hydrogen bond acceptor site. researchgate.net |

| MEP Positive Region | Amine and indole NH protons | Likely hydrogen bond donor sites. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fi An MD simulation of the this compound-protein complex, typically run for hundreds of nanoseconds, provides critical information on the stability of the binding pose, the flexibility of the ligand, and the persistence of key interactions identified in docking. nih.govmdpi.com

Analysis of the MD trajectory often involves calculating:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and ligand. Higher RMSF values indicate greater mobility. mdpi.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over the simulation time, confirming the stability of these crucial interactions. nih.gov

These simulations can reveal alternative binding conformations and provide a more accurate estimation of binding free energy through methods like MM/PBSA or MM/GBSA. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

For any compound to be a successful drug, it must possess favorable ADME properties. In silico tools can predict these properties early in the drug discovery process, saving significant time and resources. nih.gov Various computational models and web servers are used to estimate the pharmacokinetic profile of this compound.

Key predicted ADME parameters include:

Lipophilicity (logP): Affects solubility, permeability, and plasma protein binding. An optimal range is generally between 1 and 3. nih.gov

Aqueous Solubility (logS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions, as cytochrome P450 enzymes are key for drug metabolism. japsonline.com

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Status/Interpretation |

|---|---|---|

| Molecular Weight | 231.29 g/mol | Compliant with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.85 | Good oral bioavailability expected. nih.gov |

| logS (Aqueous Solubility) | -2.5 | Moderately soluble. |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Blood-Brain Barrier (BBB) Permeability | Low/No | Unlikely to cause CNS side effects. japsonline.com |

| GI Absorption | High | Expected to be well-absorbed orally. nih.gov |

| CYP2D6 Inhibition | No | Low risk of specific drug-drug interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing and testing a series of analogs with modifications to the indole core, the aminopropyl chain, or the carboxamide group.

Molecular descriptors (physicochemical, electronic, and steric properties) for each analog are calculated and correlated with their measured biological activity (e.g., IC50 values) to generate a mathematical model. nih.govuran.ua A statistically robust QSAR model (validated by high q² and r² values) can then be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key molecular features that contribute positively or negatively to the activity, guiding further lead optimization. nih.gov

Structure-Property Relationship (SPR) modeling is a related approach that correlates chemical structure with physicochemical properties, such as solubility or melting point, rather than biological activity. Both QSAR and SPR are essential components of rational drug design, enabling a more focused and efficient approach to developing new therapeutic agents.

Molecular Pharmacology and Cellular Mechanisms of Action of 1 3 Aminopropyl 1h Indole 5 Carboxamide

Identification and Characterization of Primary Molecular Targets

Information regarding the primary molecular targets of 1-(3-aminopropyl)-1H-indole-5-carboxamide is not currently documented in accessible scientific literature. Research into related indole (B1671886) carboxamide structures suggests that this class of compounds can interact with a variety of biological targets, including receptors and enzymes. nih.govnih.govnih.gov However, specific experimental data for this compound is absent.

Receptor Binding and Radioligand Displacement Assays

No studies detailing the receptor binding profile of this compound were identified. Consequently, data from radioligand displacement assays, which would determine its affinity (typically expressed as Kᵢ values) for specific receptors, is unavailable. For context, other indole derivatives have been shown to bind to various G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, but this cannot be extrapolated to the specific compound . nih.govnih.gov

Enzyme Inhibition/Activation Kinetics

There is no published research on the effects of this compound on enzyme activity. Therefore, kinetic data, such as IC₅₀ or Kᵢ values, which would characterize its potency and mechanism of inhibition or activation on specific enzymes, could not be located. Studies on different indole carboxamide analogs have shown activity as enzyme inhibitors, for instance, against monoamine oxidase B, but this is not specific to this compound. nih.govnih.gov

Transporter Uptake and Release Assays

No data from transporter uptake or release assays involving this compound is available. Such assays would be necessary to determine if the compound interacts with neurotransmitter transporters (e.g., for serotonin, dopamine, or norepinephrine) or other transport proteins.

Elucidation of Downstream Signaling Pathways

Given the lack of information on its primary molecular targets, the downstream signaling pathways modulated by this compound remain unelucidated.

G-Protein Coupling and Effector Modulation

Without identification of a specific G-protein coupled receptor (GPCR) target, there is no information regarding the compound's ability to influence G-protein coupling and modulate effector enzymes or ion channels. Functional assays, such as [³⁵S]GTPγS binding, would be required to determine agonist, antagonist, or inverse agonist activity at a given GPCR. nih.gov

Second Messenger Quantification (e.g., cAMP, IP₃)

No studies have been published that quantify the effect of this compound on the levels of intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP₃). Such measurements are crucial for understanding the functional consequences of receptor activation or inhibition and the specific signaling cascades involved.

Kinase Cascades and Phosphorylation Events (e.g., ERK1/2)

There is currently no available scientific literature that describes the effect of this compound on kinase cascades or specific phosphorylation events. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates a multitude of cellular processes including proliferation, differentiation, and survival. Investigation into whether this compound can modulate the phosphorylation status of ERK1/2 would be a crucial first step in determining its potential impact on this key signaling nexus. Such studies would typically involve treating relevant cell lines with the compound and subsequently analyzing the levels of phosphorylated ERK1/2 using techniques like Western blotting.

Cellular Assays and Functional Readouts in In Vitro Systems

Cellular Proliferation and Viability Assays (for mechanistic insight, not toxicity)

Detailed studies on the effects of this compound on cellular proliferation and viability are not present in the current body of scientific literature. Mechanistic insights could be gained by employing various in vitro assays on a panel of cell lines. For instance, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) could provide initial data on its cytostatic or cytotoxic effects. Further mechanistic understanding would require more sophisticated analyses, such as cell cycle analysis by flow cytometry, to determine if the compound induces cell cycle arrest at specific checkpoints.

Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq)

No gene expression profiling data for cells treated with this compound has been published. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) could be used to investigate the compound's effect on the expression of specific genes of interest, particularly those downstream of pathways like MAPK/ERK. For a more global and unbiased view, high-throughput methods like RNA-sequencing (RNA-Seq) would be invaluable. This could reveal novel cellular pathways and biological processes that are modulated by the compound, providing a foundation for hypothesis-driven research into its mechanism of action.

Proteomic Analysis for Target Engagement and Pathway Perturbation

The application of proteomic techniques to identify the protein targets of this compound and understand its impact on cellular pathways has not been reported. Proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP), could be employed to directly identify the cellular proteins that bind to the compound. Furthermore, quantitative proteomic analyses of cells treated with the compound could provide a comprehensive overview of the changes in protein expression and post-translational modifications, offering deep insights into the perturbed cellular pathways.

Characterization of Allosteric Modulation or Orthosteric Binding

There is no information available to characterize the binding mode of this compound to any potential biological target. Determining whether a compound acts as an orthosteric ligand (binding to the primary, endogenous ligand binding site) or an allosteric modulator (binding to a distinct site to modulate the target's activity) is fundamental to understanding its pharmacological properties. This distinction has significant implications for drug development, as allosteric modulators can offer advantages in terms of selectivity and a more nuanced regulation of target function. Radioligand binding assays or functional assays in the presence of known orthosteric ligands would be necessary to investigate these characteristics.

Comparative Molecular Pharmacology with Established Ligands

Due to the absence of pharmacological data for this compound, a comparative analysis with established ligands is not feasible. Such a comparison would require knowledge of its target(s), binding affinity, and functional activity (e.g., agonist, antagonist, or modulator). Once these fundamental pharmacological parameters are established, the compound's profile could be benchmarked against other known molecules that act on the same target, providing context for its potency, selectivity, and potential therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Aminopropyl 1h Indole 5 Carboxamide Derivatives

Systematic Modification of the Indole (B1671886) Core

The indole nucleus is a "privileged structure" in drug discovery, and its modification is a key strategy for modulating biological activity. arkat-usa.org The electronic properties and steric profile of the indole ring can be fine-tuned by introducing substituents at various positions, which can significantly impact target binding and physicochemical properties. chula.ac.th

Research on related indole-carboxamide series has demonstrated that substitutions on the bicyclic ring system are pivotal for activity. For instance, in studies of indole-2-carboxamides, introducing substituents at the 4- and/or 6-positions was found to be optimal for certain biological activities. nih.gov Modifications at the 3-position have also been shown to influence metabolic stability and aqueous solubility without necessarily altering inhibitory potency. nih.gov

Common modifications to the indole core include:

Halogenation: Introducing halogens (F, Cl, Br) at positions such as 4, 6, or 7 can alter lipophilicity and electronic distribution, potentially leading to enhanced binding interactions through halogen bonds or by influencing the acidity of the indole N-H proton. In some indole series, chloro-substitution has been shown to be favorable for antiproliferative activity. nih.gov

Alkylation/Arylation: The addition of small alkyl groups (e.g., methyl) or aryl groups can probe steric tolerance within the target's binding pocket and introduce new hydrophobic interactions. nih.gov However, bulky substituents can also lead to steric hindrance, reducing activity. nih.gov

The impact of these modifications is often position-dependent. For example, a substituent at the 4-position will have a different electronic and steric effect than the same substituent at the 7-position due to proximity to the fused benzene (B151609) ring and the pyrrole (B145914) moiety, respectively.

Table 1: Illustrative SAR of Indole Core Modifications in a Generic Indole-5-Carboxamide Series

| Compound ID | R4 | R6 | R7 | Biological Activity (IC₅₀, nM) |

| 1a | H | H | H | 150 |

| 1b | Cl | H | H | 75 |

| 1c | H | Cl | H | 50 |

| 1d | H | H | F | 90 |

| 1e | OCH₃ | H | H | 200 |

| 1f | H | CN | H | 125 |

Note: Data is hypothetical and serves to illustrate established SAR principles for indole derivatives.

Exploration of Substituent Effects on the 1-(3-aminopropyl) Side Chain

The 1-(3-aminopropyl) side chain is a critical component of the scaffold, providing a basic nitrogen atom that is likely protonated at physiological pH. This positively charged group can form key ionic or hydrogen bond interactions with biological targets. The three-carbon linker provides conformational flexibility, allowing the terminal amino group to orient itself optimally within a binding site.

Exploration of this side chain would involve several strategies:

Chain Length Modification: Altering the number of methylene (B1212753) units (e.g., from propyl to ethyl or butyl) would directly impact the distance between the indole core and the terminal amino group. This is a common strategy to optimize the geometry of interaction with a target protein.

Alkylation of the Amino Group: Converting the primary amine to a secondary (e.g., methylamino) or tertiary amine (e.g., dimethylamino) would alter its hydrogen bonding capacity and basicity. While a primary amine can donate two hydrogen bonds, a secondary amine donates one, and a tertiary amine can only act as a hydrogen bond acceptor. This can be used to probe the specific requirements of the binding pocket.

Introduction of Rigidity: Incorporating cyclic structures (e.g., cyclopropyl, piperidinyl) into the side chain can reduce conformational flexibility. This can lead to an increase in potency if the constrained conformation matches the bioactive conformation, but a decrease if it does not.

Stereochemistry: Introducing a chiral center, for example by adding a methyl group to the α- or β-position of the propyl chain, would allow for the exploration of stereochemical preferences in the target binding site.

The position of the side chain on the indole ring is also crucial. Studies comparing N-acetylenic tryptamine (B22526) analogues with the side chain at position 2 versus position 3 showed significant differences in potency and selectivity, highlighting that the vector of the side chain relative to the indole core is a key determinant of activity. nih.gov

Variation of the 5-Carboxamide Moiety and its Impact on Biological Activity

The carboxamide group at the 5-position is a versatile functional group that can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). Its presence is often essential for anchoring a ligand into its binding site. nih.govnih.gov SAR studies on various indole carboxamides consistently show that modifications to this group heavily influence potency. arkat-usa.orgnih.gov

Key modifications include:

N-Alkylation and N-Arylation: Replacing the amide N-H protons with alkyl or aryl groups (forming secondary or tertiary amides) is a primary strategy. This probes for the presence of hydrophobic pockets adjacent to the amide group. In some series, increasing the lipophilicity of the amide substituent has been shown to improve oral activity. nih.gov

Incorporation of Functional Groups: The substituents on the amide nitrogen can carry additional functional groups (e.g., hydroxyl, carboxyl, basic amines) to form new interactions with the target. For instance, N-benzyl substituents can be further decorated on the phenyl ring to optimize interactions.

Bioisosteric Replacement: The carboxamide can be replaced with other chemical groups that have similar steric and electronic properties (bioisosteres), such as a reverse amide, sulfonamide, or various five-membered heterocycles (e.g., oxadiazole, triazole). This can improve metabolic stability, cell permeability, or introduce new interaction vectors.

The flexibility and dual hydrogen-bonding capability of the carboxamide moiety make it a critical interaction point with many enzymes and receptors. nih.gov

Table 2: Illustrative SAR of 5-Carboxamide Moiety Variations in a Generic 1-(3-aminopropyl)-1H-indole Series

| Compound ID | Carboxamide Moiety (R) | Biological Activity (IC₅₀, nM) |

| 2a | -CONH₂ | 150 |

| 2b | -CONHCH₃ | 110 |

| 2c | -CON(CH₃)₂ | 350 |

| 2d | -CONH(Cyclopropyl) | 80 |

| 2e | -CONH(Phenyl) | 95 |

| 2f | -CONH(CH₂-Phenyl) | 45 |

Note: Data is hypothetical and serves to illustrate established SAR principles for carboxamide derivatives.

Stereochemical Implications for Target Interactions and Potency

Stereochemistry plays a vital role in the interaction between a small molecule and its biological target. While the parent compound 1-(3-aminopropyl)-1H-indole-5-carboxamide is achiral, the introduction of chiral centers during derivatization would result in enantiomers or diastereomers. Biological systems, being inherently chiral, often exhibit stereospecific recognition, meaning that one stereoisomer may bind with significantly higher affinity and have greater potency than its counterpart.

Chiral centers could be introduced at several locations, including:

On the 1-(3-aminopropyl) side chain (e.g., by adding a substituent to one of the methylene carbons).

Within a substituent on the 5-carboxamide moiety (e.g., a chiral alkyl or amino group).

On a substituent added to the indole core itself.

The different three-dimensional arrangement of atoms in stereoisomers can lead to one isomer achieving a more complementary fit with the binding site, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) while avoiding unfavorable steric clashes. The other isomer may be unable to adopt the correct orientation, resulting in weaker binding or inactivity. Therefore, if a chiral derivative is identified as a potent hit, the separation and individual testing of its stereoisomers is a critical step in lead optimization.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known target structure, ligand-based methods like pharmacophore modeling are invaluable for understanding the SAR of a compound series. A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity.

For the this compound scaffold, a hypothetical pharmacophore model would likely include the following features:

Aromatic Ring (AR): The indole ring itself, providing a large, flat hydrophobic surface for van der Waals or π-stacking interactions.

Hydrogen Bond Donor (HBD): The N-H of the indole ring and the N-H of the primary carboxamide.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxamide.

Positive Ionizable (PI) / HBD: The terminal primary amino group on the side chain, which would be protonated at physiological pH.

Studies on related indole-5-carboximidine derivatives have identified pharmacophores consisting of an acceptor atom, a positively charged group, and multiple aromatic rings (APRRR). ijpsr.com Other models for indole-based compounds have similarly identified combinations of hydrogen bond acceptors, hydrophobic regions, and aromatic rings (AAHRR). mdpi.com By aligning a set of active and inactive derivatives of this compound, a 3D pharmacophore model can be generated. This model serves as a template to guide the design of new molecules with a higher probability of being active and can be used as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse hits.

Development of Predictive SAR Models for Optimization

To further refine lead optimization, quantitative structure-activity relationship (QSAR) models can be developed. QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities.

For a series of this compound derivatives, a 3D-QSAR study would involve:

Data Collection: Synthesizing and testing a diverse set of analogues to obtain quantitative biological data (e.g., IC₅₀ or Kᵢ values).

Molecular Modeling: Generating 3D conformations for all molecules and aligning them based on a common substructure or a pharmacophore model.

Descriptor Calculation: Calculating various physicochemical descriptors for each molecule, such as steric fields (related to molecular shape), electrostatic fields (related to charge distribution), lipophilicity, and electronic properties.

Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation that relates the descriptors to the observed biological activity.

A statistically validated QSAR model can provide graphical outputs (contour maps) that visualize regions where certain properties are favorable or unfavorable for activity. For example, a map might indicate that a positive electrostatic potential is favored near the aminopropyl group or that steric bulk is disfavored at the 7-position of the indole ring. Such models provide powerful predictive tools, allowing chemists to prioritize the synthesis of the most promising new derivatives and accelerate the optimization process. ijpsr.commdpi.com

Preclinical Biological Evaluation of 1 3 Aminopropyl 1h Indole 5 Carboxamide in Relevant in Vitro and in Vivo Models

In Vitro Efficacy in Disease-Relevant Cell Lines or Primary Cell Cultures

No studies were identified that investigated the in vitro efficacy of 1-(3-aminopropyl)-1H-indole-5-carboxamide in any disease-relevant cell lines or primary cell cultures.

Functional Assays Demonstrating Biological Efficacy in Model Systems

There is no available data from functional assays that would demonstrate the biological efficacy of this specific compound in any model systems.

Target Engagement Verification in Cellular Contexts

Information regarding the molecular target of this compound and any verification of its engagement in cellular contexts is not available in the current body of scientific literature.

Pharmacokinetic Profiling in Preclinical Animal Models (e.g., rodent, non-rodent)

No pharmacokinetic studies of this compound in any preclinical animal models have been published.

Absorption and Distribution in Tissues

There is no available data on the absorption and tissue distribution of this compound following administration in any animal models.

Metabolic Stability and Metabolite Identification (in vitro/in vivo)

No studies on the metabolic stability of this compound or the identification of its metabolites, either in vitro or in vivo, have been reported.

Future Directions and Unanswered Questions in 1 3 Aminopropyl 1h Indole 5 Carboxamide Research

Exploration of Novel Disease Areas Based on Emerging Mechanistic Insights

The therapeutic promise of the indole (B1671886) carboxamide scaffold, as demonstrated by related compounds, suggests that 1-(3-aminopropyl)-1H-indole-5-carboxamide could be relevant for a range of pathologies. The known anti-inflammatory, anti-cancer, and neuroactive properties of this chemical class provide a foundation for exploring new therapeutic applications. nih.govnih.govnih.govtheaspd.com

Future research should focus on leveraging these mechanistic insights to investigate novel disease areas:

Neurodegenerative and Inflammatory Diseases : Compounds based on the indole carboxamide structure have shown potential as selective agonists for the CB2 cannabinoid receptor, a target for treating inflammatory diseases. nih.gov Furthermore, some indole-2-carboxamide derivatives exhibit anti-inflammatory effects by inhibiting the MAPK-mediated inflammatory response, suggesting potential applications in conditions like diabetic kidney disease. nih.gov The role of related indole metabolites, such as Indole-3-carboxaldehyde, in alleviating intestinal inflammation by inhibiting the NLRP3 inflammasome further supports the exploration of inflammatory disorders. mdpi.com Given these precedents, a focused investigation into the efficacy of this compound in models of neuroinflammation, multiple sclerosis, inflammatory bowel disease, or sepsis is warranted. nih.gov

Oncology : The indole scaffold is a recognized pharmacophore in the development of anticancer agents. nih.gov Analogs like indole-2-carboxamides have demonstrated cytotoxic and antiproliferative activities against pediatric brain tumor cells, including glioblastoma. nih.gov Mechanistic studies on some of these compounds revealed downregulation of genes associated with tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK). nih.gov This provides a strong rationale for screening this compound against a diverse panel of cancer cell lines to identify novel oncological indications.

Infectious Diseases : The indole-2-carboxamide scaffold has yielded potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis. nih.govrsc.org This established activity against a key tuberculosis target suggests that this compound and its derivatives could be explored for antitubercular properties.

Pain and Neurological Disorders : The discovery of indole-2-carboxamides as agonists of the TRPV1 ion channel, a key target in pain and inflammation, opens another avenue for research. mdpi.com This suggests a potential role for this compound in the development of novel analgesics. mdpi.com

Strategies for Enhancing Selectivity and Potency through Advanced Chemical Modifications

Structure-Activity Relationship (SAR) Studies : Systematic modifications to the core structure are needed to understand the chemical features essential for biological activity. Studies on related indole-5-carboxamides have shown that substituents on the phenyl ring and the nature of the carboxamide linker are critical for potency and selectivity as MAO-B inhibitors. biomedfrontiers.org Similar systematic exploration of the aminopropyl side chain and substitutions on the indole ring of this compound could yield more potent and selective analogs.

Bioisosteric Replacement : This strategy involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance pharmacological activity or improve pharmacokinetic properties. drughunter.com For indole carboxamides, bioisosteric replacement of the indole core with a 7-azaindole scaffold has been shown to be an effective strategy for imparting selectivity for the CB2 receptor over the CB1 receptor. nih.gov Similarly, replacing the indole moiety has been used to develop potent and selective PI3Kδ inhibitors. nih.govbohrium.com Applying this approach to the indole ring or the carboxamide linker of this compound could lead to compounds with improved profiles. nih.govmdpi.com

Introduction of Photoactivatable Functionalities : Incorporating photoaffinity labels, such as diazirines or benzophenones, into the molecular structure can create powerful tools for target identification and binding site mapping. nih.govenamine.netnih.gov This technique allows for the formation of a covalent bond between the compound and its biological target upon photoirradiation. enamine.netmdpi.com Synthesizing a photoactivatable version of this compound would be invaluable for definitively identifying its protein targets and understanding its binding interactions at a molecular level, which can guide further rational design. nih.gov

| Modification Strategy | Rationale | Potential Outcome | Example from Related Compounds |

|---|---|---|---|

| Systematic SAR Studies | To identify key structural motifs responsible for biological activity. | Enhanced potency and selectivity. | Modification of N-phenyl-indole-5-carboxamides led to subnanomolar MAO-B inhibitors. biomedfrontiers.org |

| Bioisosteric Replacement | To improve physicochemical properties, selectivity, and metabolic stability. drughunter.com | Improved drug-like properties and target selectivity. | Replacing the indole core with 7-azaindole imparted CB2 receptor selectivity. nih.gov |

| Photoaffinity Labeling | To covalently link the compound to its biological target for identification. nih.govmdpi.com | Unambiguous target identification and binding site mapping. | Indole-2-carboxamides with benzophenone and phenyl azide groups were created to map the CB1 allosteric site. nih.gov |

Development of Advanced Preclinical Models (e.g., organoids, microphysiological systems) for Efficacy Assessment

Traditional preclinical models, such as 2D cell cultures and animal models, often fail to accurately predict human responses, contributing to high attrition rates in drug development. nih.gov Advanced in vitro models like organoids and microphysiological systems (MPS), also known as organs-on-a-chip, offer more physiologically relevant platforms for assessing the efficacy of compounds like this compound. stemcell.comnih.govcn-bio.com

Organoid Models : Organoids are self-organizing 3D cell cultures derived from stem cells that mimic the architecture and function of human organs. mdpi.combroadinstitute.org Brain organoids, for instance, can model aspects of neurodevelopmental and neurodegenerative diseases and are valuable for studying neuroinflammation and brain cancers. mdpi.comstempharm.com Using patient-derived tumor organoids could enable personalized efficacy testing of this compound. broadinstitute.org These models are more predictive than conventional 2D cultures because they recapitulate the complex cell-cell and cell-matrix interactions of native tissue. nih.govstemcell.com

Microphysiological Systems (MPS) : MPS are microfluidic devices that culture cells in a dynamic environment, simulating the physiological conditions of organs and tissues. nih.govnih.gov These systems can model the solidity of tumors, which presents a challenge for drug delivery. bioradiations.com Furthermore, multi-organ-on-a-chip platforms can connect different organ models to study systemic effects, such as how drug metabolites produced by the liver affect downstream organs. nih.govbioradiations.comannualreviews.org Employing MPS could provide crucial data on the efficacy and potential off-target effects of this compound in an integrated, human-relevant system. nih.gov

The adoption of these advanced models can de-risk clinical development by providing more accurate preclinical data on compound efficacy and potential liabilities early in the discovery process. bioradiations.com

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Prediction

Predictive Modeling of ADME Properties : A significant reason for drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov ML models can be trained on large datasets to predict the ADME properties of novel compounds based on their chemical structure. researchgate.netnih.gov Applying such models to virtual libraries of analogs of this compound can help prioritize compounds with favorable drug-like properties for synthesis, saving time and resources. frontiersin.org

Bioactivity Prediction and Virtual Screening : ML algorithms can learn complex structure-activity relationships from existing data to predict the biological activity of new molecules against specific targets. nih.govgithub.comijcrt.orgbiorxiv.org These models can be used to perform virtual screening of large compound libraries to identify novel hits or to predict the potential off-target activities of this compound and its derivatives. researchgate.net

Generative AI for De Novo Design : Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules with desired properties. patsnap.com By using this compound as a starting point, these AI methods can explore the vast chemical space to generate novel indole carboxamides optimized for multiple parameters simultaneously, such as high potency, selectivity, and good ADME properties. preprints.orgpreprints.org

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Predictive ADME Modeling | Using ML to forecast absorption, distribution, metabolism, and excretion properties from chemical structure. nih.gov | Early identification and elimination of compounds with poor pharmacokinetic profiles. researchgate.net |

| Bioactivity Prediction | Training models to predict the potency of compounds against biological targets. ijcrt.orgresearchgate.net | Accelerates hit identification and helps in understanding off-target effects. biorxiv.org |

| Generative De Novo Design | Employing generative AI to create novel molecules with optimized, multi-parameter profiles. preprints.org | Facilitates the discovery of novel chemical matter with superior therapeutic potential. |

Identification of Novel Biological Pathways Modulated by the Compound

A comprehensive understanding of how this compound exerts its effects at a molecular level is essential for its development. While research on related compounds points to targets like cannabinoid receptors or MmpL3, the precise pathways modulated by this specific molecule remain to be elucidated. nih.govnih.gov Future research should employ systems biology approaches to map its biological interactions.

Target Identification with Chemical Proteomics : As mentioned in section 7.2, photoaffinity labeling is a powerful tool for identifying direct protein binding partners. nih.gov Coupling this technique with mass spectrometry-based proteomics can provide an unbiased, global view of the proteins that interact with this compound within a cell or tissue.

Transcriptomics and Proteomics : Treating relevant cell models (e.g., cancer cells, immune cells, or neurons) with the compound and subsequently analyzing changes in gene and protein expression through RNA-sequencing and quantitative proteomics can reveal the biological pathways that are perturbed. This approach can uncover mechanisms of action, even if the direct binding target is unknown. For instance, transcriptional analysis of KNS42 cells treated with a related indole-2-carboxamide highlighted a significant downregulation of genes involved in tumor progression. nih.gov

Metabolomics : Analyzing the global metabolic changes in cells or organisms following treatment with the compound can provide insights into its effects on cellular metabolism. This is particularly relevant if the compound targets metabolic enzymes or pathways that are dysregulated in diseases like cancer.

Addressing Gaps in Current Preclinical Understanding and Expanding the Scope of Research

Despite the potential of the indole carboxamide scaffold, significant gaps exist in the preclinical understanding of this compound specifically. A concerted effort is needed to build a comprehensive data package that would be required for any future development.

Key unanswered questions that need to be addressed include:

Primary Molecular Target(s) : What are the specific, high-affinity protein targets through which this compound mediates its biological effects? While related compounds have known targets, these cannot be assumed. nih.govnih.govmdpi.com

Selectivity Profile : How selective is the compound for its primary target(s) versus other related proteins or off-targets? A broad kinase or receptor profiling panel would be necessary to understand its selectivity and predict potential side effects.

Metabolic Stability and Metabolite Profile : What is the metabolic fate of the compound in vitro and in vivo? Identifying the major metabolites is crucial, as they could have their own biological activities or toxicities.

In Vivo Efficacy : Can the in vitro activities of the compound be translated into efficacy in relevant animal models of disease? This requires the use of well-validated models for the chosen therapeutic area.

Blood-Brain Barrier Permeability : For potential applications in neurological disorders or brain cancers, it is essential to determine if the compound can cross the blood-brain barrier. In silico predictions for related compounds have suggested this possibility, but it needs to be experimentally verified. nih.gov

Addressing these fundamental questions through a systematic and technologically advanced research program will be essential to unlock the full therapeutic potential of this compound and guide its journey from a chemical entity to a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.